Molecular Weight and Fragment-Based Drug-Likeness: Free Acetamide vs. N-Substituted Analogs
The target compound (MW 377.39) is 76.09 Da lighter than its closest N-substituted analog N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226446-42-9, MW 453.48), representing a 16.8% reduction in molecular weight . The free primary amide contributes 2 hydrogen bond donors (HBD), whereas the N-phenyl analog contributes only 1 HBD, which may alter solubility and target engagement profiles. In the context of fragment-based drug discovery, the lower MW and higher HBD count position CAS 1226458-26-9 as a more attractive fragment-like starting point (MW < 300 Da desirable; 377 Da is approaching the fragment-lead boundary) compared to N-substituted analogs that exceed 450 Da [1].
| Evidence Dimension | Molecular weight and hydrogen bond donor count |
|---|---|
| Target Compound Data | MW = 377.39 g/mol; 2 HBD (primary amide –NH₂) |
| Comparator Or Baseline | CAS 1226446-42-9 (N-phenyl analog): MW = 453.48 g/mol; 1 HBD |
| Quantified Difference | ΔMW = −76.09 Da (−16.8%); ΔHBD = +1 |
| Conditions | Calculated from molecular formula (C₁₈H₁₄F₃N₃OS vs. C₂₄H₁₈F₃N₃OS) |
Why This Matters
The lower MW and additional HBD make this compound a more suitable fragment or early lead scaffold for medicinal chemistry optimization campaigns compared to bulkier N-substituted analogs.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
